Pssg

Description

Structure

3D Structure

Properties

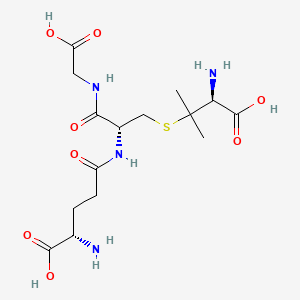

CAS No. |

92000-26-5 |

|---|---|

Molecular Formula |

C15H26N4O8S |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H26N4O8S/c1-15(2,11(17)14(26)27)28-6-8(12(23)18-5-10(21)22)19-9(20)4-3-7(16)13(24)25/h7-8,11H,3-6,16-17H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t7-,8-,11-/m0/s1 |

InChI Key |

YONJPLIBVIENNO-LAEOZQHASA-N |

SMILES |

CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Other CAS No. |

92000-26-5 |

Synonyms |

penicillamine-glutathione mixed disulfide PSSG |

Origin of Product |

United States |

Foundational & Exploratory

Pssg chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Protein S-S-Glutathione (PSSG) with a Focus on S-Glutathionylated GAPDH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-glutathionylation (this compound) is a reversible post-translational modification involving the formation of a mixed disulfide bond between a protein cysteine residue and the tripeptide glutathione (GSH). This modification plays a critical role in cellular redox signaling, protecting proteins from irreversible oxidation and modulating their function in various physiological and pathological processes. This guide provides a comprehensive overview of the chemical structure and properties of this compound, using S-glutathionylated Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a prime example due to its extensive characterization in scientific literature.

Chemical Structure of this compound

The formation of this compound involves the covalent attachment of glutathione to the thiol group of a cysteine residue within a protein. Glutathione itself is a tripeptide composed of glutamate, cysteine, and glycine.

The chemical reaction can be summarized as follows:

Protein-SH + GSSG ↔ Protein-S-S-G + GSH

Where Protein-SH represents a protein with a free thiol group on a cysteine residue, and GSSG is glutathione disulfide. This reaction is often facilitated by enzymes such as glutathione S-transferases.

Physicochemical Properties of S-Glutathionylated GAPDH

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key glycolytic enzyme that is a well-established target of S-glutathionylation. This modification significantly alters its physicochemical properties and biological function.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the S-glutathionylation of a single cysteine residue on GAPDH.

| Property | Unmodified GAPDH (monomer) | Glutathione (GSH) | S-Glutathionylated GAPDH (this compound-GAPDH, monomer) | Data Source/Calculation |

| Molecular Weight | ~36 kDa | 307.32 g/mol | ~36.3 kDa | [1] |

| Isoelectric Point (pI) | ~8.3-8.5 | 5.93 | Theoretical acidic shift | [2] |

| Thermal Stability (Tm) | High | - | Decreased | [3] |

Note: The isoelectric point of this compound-GAPDH is expected to shift towards a more acidic pH due to the addition of the negatively charged glutamate residue of glutathione. The exact pI will depend on the number of glutathionylated cysteines and the overall protein structure.

Experimental Protocols

This section details the methodologies for key experiments related to the study of S-glutathionylated GAPDH.

In Vitro S-Glutathionylation of GAPDH

This protocol describes the induction of S-glutathionylation of purified GAPDH for subsequent analysis.

Materials:

-

Purified rabbit muscle GAPDH

-

Reduced glutathione (GSH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT) for reversal

Procedure:

-

Prepare a solution of purified GAPDH in PBS.

-

Add a molar excess of GSH to the GAPDH solution.

-

Induce oxidative stress by adding a controlled amount of H₂O₂.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

To stop the reaction or reverse the modification, add DTT.

-

The resulting S-glutathionylated GAPDH can be analyzed by various methods.

Detection of S-Glutathionylated GAPDH by Western Blot

This protocol outlines the immunodetection of this compound-GAPDH from cell lysates.

Materials:

-

Cell lysate containing the protein of interest

-

Primary antibody against GAPDH

-

Primary antibody against glutathione (anti-GSH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels (non-reducing conditions are crucial)

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Wash buffer (TBST)

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from the cell lysate on an SDS-PAGE gel under non-reducing conditions.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against GAPDH or anti-GSH overnight at 4°C.

-

Wash the membrane three times with wash buffer.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with wash buffer.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mass Spectrometry Analysis of S-Glutathionylated GAPDH

Mass spectrometry is a powerful tool for identifying the specific cysteine residues that are S-glutathionylated.

General Workflow:

-

Sample Preparation: S-glutathionylated GAPDH is isolated, often via immunoprecipitation.

-

Enzymatic Digestion: The protein is digested into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The resulting spectra are analyzed to identify peptides with a mass shift corresponding to the addition of glutathione (+305.07 Da). The fragmentation pattern in the MS/MS spectrum confirms the sequence of the peptide and the site of modification.

Signaling Pathway and Experimental Workflow Visualization

GAPDH S-Glutathionylation-Mediated Apoptotic Pathway

Under conditions of oxidative stress, S-glutathionylation of GAPDH can trigger a signaling cascade leading to apoptosis. A key mechanism involves the interaction of S-glutathionylated GAPDH with Sirtuin-1 (SIRT1), a protein deacetylase.[4] This interaction leads to the trans-glutathionylation and inactivation of SIRT1, resulting in the hyperacetylation and activation of the tumor suppressor protein p53, which in turn initiates the apoptotic program.

Caption: S-glutathionylation of GAPDH under oxidative stress leads to apoptosis.

Experimental Workflow for Studying the GAPDH-SIRT1 Interaction

The following diagram illustrates a typical workflow for investigating the interaction between S-glutathionylated GAPDH and SIRT1.

Caption: Workflow for analyzing the GAPDH-SIRT1 interaction after oxidative stress.

Conclusion

S-glutathionylation is a pivotal post-translational modification that profoundly impacts protein structure and function, thereby regulating a multitude of cellular processes. The S-glutathionylation of GAPDH serves as a well-documented example of how this modification can switch a protein's role from a metabolic enzyme to a key player in apoptotic signaling. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in drug development aiming to explore the therapeutic potential of targeting protein S-glutathionylation.

References

- 1. webqc.org [webqc.org]

- 2. Glutathione | 70-18-8 [chemicalbook.com]

- 3. Integrated Bioinformatics and Experimental Analysis Revealed Crosstalk Between IL-6, Autophagy, Ubiquitination, and Key miRNAs in Female Infertility: Insights from Ovarian Endometriosis and Polycystic Ovary Syndrome [mdpi.com]

- 4. Oxidized GAPDH transfers S-glutathionylation to a nuclear protein Sirtuin-1 leading to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Redox Regulation: An In-depth Technical Guide to Protein S-Glutathionylation (PSSG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-glutathionylation (PSSG) is a reversible post-translational modification involving the covalent attachment of the tripeptide glutathione to the thiol group of a cysteine residue within a protein. This modification serves as a critical mechanism in cellular redox signaling, protecting proteins from irreversible oxidation and modulating their function in response to oxidative or nitrosative stress. The dynamic interplay between S-glutathionylation and deglutathionylation, catalyzed by enzymes such as glutaredoxins, plays a pivotal role in a vast array of physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanisms of formation, and analytical methodologies for the study of this compound, with a focus on its implications for drug development.

Discovery and Biological Significance

The concept of S-glutathionylation emerged from early observations of mixed disulfides forming between glutathione and proteins under conditions of oxidative stress. It is now understood to be a widespread regulatory mechanism, influencing cellular processes such as gene expression, metabolism, cell signaling, and apoptosis.[2][4] The formation of this compound can alter a protein's structure, activity, subcellular localization, and interaction with other molecules.[2][5] Dysregulation of this compound has been implicated in a range of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making it a compelling area of investigation for therapeutic intervention.[2]

Mechanisms of Protein S-Glutathionylation

The formation of this compound can occur through several distinct mechanisms, both enzymatic and non-enzymatic.

Non-enzymatic Mechanisms:

-

Thiol-disulfide exchange: This involves the reaction of a protein thiol (PSH) with oxidized glutathione (GSSG). This reaction is favored under conditions of increased GSSG, which occurs during oxidative stress.

-

Reaction with reactive oxygen/nitrogen species (ROS/RNS): Protein thiols can be oxidized to a more reactive sulfenic acid (PSOH), which then readily reacts with reduced glutathione (GSH) to form this compound.

Enzymatic Mechanisms:

-

Glutathione S-transferases (GSTs): Certain GST isoenzymes can catalyze the S-glutathionylation of specific proteins.[3]

-

Glutaredoxins (Grx): While primarily known for their deglutathionylating activity, some glutaredoxins have been shown to catalyze S-glutathionylation under specific conditions.[3]

The reversibility of this modification is predominantly catalyzed by glutaredoxins, which reduce the mixed disulfide bond, releasing glutathione and restoring the protein's cysteine residue.[3]

Signaling Pathways and Cellular Processes Modulated by this compound

Protein S-glutathionylation is a key regulator in a multitude of signaling pathways. For instance, it has been shown to modulate the activity of key metabolic enzymes, thereby influencing glycolysis and mitochondrial respiration.[3]

Experimental Protocols for the Study of this compound

A variety of methods have been developed for the detection, quantification, and identification of S-glutathionylated proteins.

In Situ Detection of S-Glutathionylated Proteins

This protocol is adapted from a method that relies on the catalytic specificity of glutaredoxin-1 (Grx1) for the reduction of S-glutathionylated proteins.[6][7]

Methodology:

-

Tissue Preparation: Dewax and rehydrate tissue samples through a series of xylene and ethanol washes, followed by a final wash in Tris-buffered saline (TBS).

-

Blocking of Free Thiols: Block free thiol groups with 40 mM N-ethylmaleimide (NEM) in a buffer containing 25 mM HEPES (pH 7.4), 0.1 mM EDTA (pH 8.0), 0.01 mM neocuproine, and 1% Triton for 30 minutes.

-

Grx1-Catalyzed Derivatization: Incubate the samples with a reaction mixture containing Grx1, a fluorescently labeled tag (e.g., biotin-maleimide followed by fluorescent streptavidin), and a reducing agent (e.g., NADPH) to specifically label the cysteine residues that were S-glutathionylated.

-

Microscopy: Analyze the samples using confocal microscopy to visualize the localization of S-glutathionylated proteins.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) has become a powerful tool for identifying specific sites of S-glutathionylation and for quantifying changes in this compound levels across different conditions.[8]

Experimental Workflow:

Methodology:

-

Protein Extraction and Alkylation: Extract proteins from cells or tissues and block free cysteine thiols with an alkylating agent such as iodoacetamide (IAM).

-

Reduction and Labeling: Reduce the disulfide bonds of S-glutathionylated cysteines using a reducing agent like dithiothreitol (DTT). The newly exposed thiols are then labeled with a cysteine-reactive isobaric tag, such as iodoacetyl Tandem Mass Tag (iodoTMT).[4]

-

Enrichment: Enrich the labeled peptides using an antibody-conjugated resin that specifically binds the tag (e.g., anti-TMT antibody resin).[4]

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of S-glutathionylation.

-

Data Analysis: Quantify the relative abundance of S-glutathionylated peptides between different samples.

Biotin-GSSG Labeling for Detection

This method utilizes a biotinylated form of GSSG to introduce a tag onto S-glutathionylated proteins.[1]

Methodology:

-

Cell/Tissue Incubation: Incubate cells or tissues with biotinylated GSSG. This membrane-permeable conjugate will react with susceptible protein thiols to form protein-SSG-biotin adducts.

-

Detection: Detect the biotinylated proteins by Western blotting using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

Localization: Visualize the subcellular localization of the biotinylated proteins using fluorescence microscopy.

Quantitative Data on Protein S-Glutathionylation

The application of proteomic techniques has led to the identification of a large number of S-glutathionylated proteins in various organisms and cell types. The following table summarizes a selection of proteins identified as targets of S-glutathionylation in different biological contexts.

| Protein | Biological Process | Organism/Cell Type | Reference |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis, Apoptosis | Various | [2] |

| Actin | Cytoskeleton, Cell Motility | Various | [2] |

| Tubulin | Cytoskeleton, Cell Division | Various | [2] |

| Thioredoxin-like protein (Tlp) | Oxidative Stress Response | Streptococcus mutans | [4] |

| Pyruvate Kinase | Glycolysis | Streptococcus mutans | [4] |

Role of this compound in Drug Development

The pivotal role of S-glutathionylation in cellular signaling and its association with various diseases make it an attractive target for drug development.

-

Therapeutic Targets: Enzymes that regulate this compound, such as glutaredoxins and glutathione S-transferases, represent potential therapeutic targets. Modulating the activity of these enzymes could offer a strategy to correct aberrant S-glutathionylation in disease states.

-

Biomarkers: The levels of specific S-glutathionylated proteins may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

-

Drug Mechanism of Action: Some drugs may exert their therapeutic effects by modulating the S-glutathionylation status of key proteins. Understanding these mechanisms can aid in the development of more targeted and effective therapies.

Conclusion

Protein S-glutathionylation is a fundamental post-translational modification that plays a crucial role in redox signaling and the regulation of cellular function. The continued development of sensitive and specific methods for the detection and quantification of this compound will further elucidate its role in health and disease. For drug development professionals, a thorough understanding of this compound provides new avenues for therapeutic intervention and biomarker discovery.

References

- 1. MEASUREMENT AND IDENTIFICATION OF S-GLUTATHIOLATED PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the S-Glutathionylation Proteome by Biochemical and Mass Spectrometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein S-glutathionylation reactions as a global inhibitor of cell metabolism for the desensitization of hydrogen peroxide signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-glutathionylation proteome profiling reveals a crucial role of a thioredoxin-like protein in interspecies competition and cariogenecity of Streptococcus mutans | PLOS Pathogens [journals.plos.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Protocols for the detection of s-glutathionylated and s-nitrosylated proteins in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein S-Glutathionylation: Biological Functions and Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein S-glutathionylation (PSSG) is a reversible post-translational modification involving the conjugation of the tripeptide glutathione to the thiol group of cysteine residues in proteins. This modification serves as a critical regulatory mechanism in cellular signaling and a protective measure against irreversible oxidative damage. Under conditions of oxidative or nitrosative stress, the formation of this compound can alter a protein's structure, activity, and interactions, thereby influencing a wide array of cellular processes. Key signaling pathways, including the NF-κB and Keap1-Nrf2 pathways, are intricately regulated by S-glutathionylation, highlighting its importance in inflammation, antioxidant defense, and cell fate decisions. This guide provides a comprehensive overview of the biological functions of this compound, detailed insights into its role in major signaling cascades, a summary of quantitative proteomic data, and detailed protocols for the detection and analysis of this vital modification.

Core Biological Functions of Protein S-Glutathionylation

Protein S-glutathionylation is a dynamic and reversible process that plays a multifaceted role in cellular physiology and pathophysiology. Its primary functions can be categorized as follows:

-

Redox Signaling: this compound acts as a molecular switch that can modulate the activity of signaling proteins in response to changes in the cellular redox environment. The reversible nature of this modification allows for rapid and sensitive responses to oxidative signals.

-

Protection against Irreversible Oxidation: By forming a mixed disulfide with glutathione, cysteine residues are shielded from irreversible oxidation to sulfinic and sulfonic acids, which can lead to loss of protein function and degradation.[1]

-

Regulation of Protein Function: The addition of the bulky and negatively charged glutathione molecule can induce conformational changes in proteins, thereby altering their enzymatic activity, DNA binding affinity, and protein-protein interactions.[1]

-

Glutathione Homeostasis: this compound can serve as a temporary reservoir of glutathione, which can be released by deglutathionylating enzymes when needed.

The formation of this compound can occur through several mechanisms, including the reaction of a protein thiol with oxidized glutathione (GSSG), the reaction of a protein sulfenic acid with reduced glutathione (GSH), or through enzyme-catalyzed reactions. The reverse reaction, deglutathionylation, is primarily catalyzed by glutaredoxins (Grx).[2]

Key Signaling Pathways Regulated by S-Glutathionylation

The NF-κB Signaling Pathway

The transcription factor Nuclear Factor kappa B (NF-κB) is a master regulator of inflammatory and immune responses. The activity of the NF-κB pathway is tightly controlled by S-glutathionylation at multiple levels.

Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

S-glutathionylation inhibits NF-κB signaling through multiple mechanisms:

-

Inhibition of IKKβ: Oxidative stress can lead to the S-glutathionylation of IKKβ at cysteine 179.[3][4][5] This modification inhibits the kinase activity of IKKβ, preventing the phosphorylation and degradation of IκBα, and thereby blocking NF-κB activation.[3][4] Glutathione S-transferase Pi (GSTP) has been shown to catalyze this modification.[6]

-

Inhibition of NF-κB DNA Binding: The p50 subunit of NF-κB can be directly S-glutathionylated at cysteine 62, which is located in its DNA-binding domain. This modification sterically hinders the binding of NF-κB to its target DNA sequences, thus inhibiting its transcriptional activity.[1]

The deglutathionylating enzyme glutaredoxin-1 (Grx1) can reverse the S-glutathionylation of IKKβ, restoring its activity and promoting NF-κB signaling.[3][4] Interestingly, the expression of the Glrx1 gene is itself regulated by NF-κB, creating a feed-forward loop that enhances NF-κB activation.[7]

Figure 1: Regulation of the NF-κB signaling pathway by S-glutathionylation.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) controls the expression of a wide range of antioxidant and detoxification genes.

Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

S-glutathionylation of Keap1 is a key mechanism for Nrf2 activation.[8] Keap1 is a cysteine-rich protein, and several of its cysteine residues, including Cys273 and Cys288, are susceptible to S-glutathionylation.[8] This modification prevents Keap1 from binding to Nrf2, leading to Nrf2 stabilization and nuclear translocation.[8][9] The subsequent activation of Nrf2 target genes, such as those involved in glutathione synthesis and regeneration, establishes a positive feedback loop that enhances the cell's antioxidant capacity.

Figure 2: Regulation of the Keap1-Nrf2 signaling pathway by S-glutathionylation.

Quantitative Data on Protein S-Glutathionylation

Mass spectrometry-based proteomics has enabled the identification and quantification of S-glutathionylated proteins on a global scale. These studies have revealed that a wide range of proteins involved in diverse cellular functions are targets of this modification.

Table 1: Selected Proteins Identified as S-Glutathionylated in Response to Oxidative Stress

| Protein | Function | Fold Change (Stress vs. Control) | Reference |

| GAPDH | Glycolysis | >2 | [10] |

| Actin | Cytoskeleton | >2 | [11] |

| HSP70 | Chaperone | >2 | [11] |

| Peroxiredoxin-2 | Antioxidant | >2 | [11] |

| 14-3-3 protein zeta/delta | Signal Transduction | >2 | [10] |

| Pyruvate kinase | Glycolysis | >2 | [11] |

| Enolase 1 | Glycolysis | >2 | [11] |

| Tubulin | Cytoskeleton | >2 | [11] |

Table 2: Cysteine Sites Identified as S-Glutathionylated in Macrophages Treated with Diamide

| Protein | Cysteine Site | Function | Reference |

| GAPDH | Cys150, Cys154 | Glycolysis | [10] |

| Actin, cytoplasmic 1 | Cys285, Cys374 | Cytoskeleton | [10] |

| Heat shock cognate 71 kDa protein | Cys267, Cys306 | Chaperone | [10] |

| Peroxiredoxin-1 | Cys52, Cys173 | Antioxidant | [10] |

| Tubulin alpha-1A chain | Cys12, Cys347 | Cytoskeleton | [10] |

Experimental Protocols

Detection of S-Glutathionylated Proteins by Western Blotting

This protocol describes the detection of total S-glutathionylated proteins in a cell lysate using an anti-glutathione antibody.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors and 50 mM N-ethylmaleimide (NEM)

-

Protein assay reagent (e.g., BCA)

-

Laemmli sample buffer (non-reducing)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: anti-glutathione monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Dithiothreitol (DTT) for negative control

Procedure:

-

Cell Lysis: Lyse cells in lysis buffer containing 50 mM NEM to block free thiol groups and prevent artifactual S-glutathionylation.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with non-reducing Laemmli sample buffer. For a negative control, treat a separate aliquot of lysate with 10 mM DTT for 30 minutes at room temperature before adding the sample buffer.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the anti-glutathione primary antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the signal using a chemiluminescent substrate.

Figure 3: Experimental workflow for the detection of S-glutathionylated proteins by Western blotting.

Biotin-Switch Assay for Site-Specific Identification of S-Glutathionylated Proteins

The biotin-switch assay is a method for specifically labeling and identifying S-glutathionylated cysteine residues.

Materials:

-

Blocking buffer: HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) with 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS)

-

Reducing solution: HEN buffer with 1% SDS, 10 mM GSH, and 1 unit/mL glutaredoxin

-

Labeling reagent: Biotin-HPDP

-

NeutrAvidin-agarose beads

-

Elution buffer: Laemmli sample buffer with 100 mM DTT

Procedure:

-

Blocking Free Thiols: Lyse cells in blocking buffer and incubate to block all free cysteine residues with MMTS.

-

Removal of MMTS: Remove excess MMTS by acetone precipitation.

-

Selective Reduction: Resuspend the protein pellet in reducing solution to specifically reduce S-glutathionylated cysteines.

-

Biotinylation: Label the newly exposed thiol groups with Biotin-HPDP.

-

Affinity Purification: Capture the biotinylated proteins using NeutrAvidin-agarose beads.

-

Elution and Analysis: Elute the captured proteins with elution buffer and analyze by SDS-PAGE followed by Western blotting with an anti-biotin antibody or by mass spectrometry for site identification.

Figure 4: Experimental workflow for the biotin-switch assay.

Conclusion and Future Directions

Protein S-glutathionylation is a fundamental post-translational modification that plays a pivotal role in redox signaling and cellular homeostasis. Its involvement in the regulation of key pathways such as NF-κB and Keap1-Nrf2 underscores its importance in a wide range of physiological and pathological processes, including inflammation, antioxidant defense, and cancer. The development of advanced proteomic techniques has significantly expanded our understanding of the S-glutathionylated proteome, revealing a complex network of proteins whose functions are modulated by this modification.

Future research in this field will likely focus on:

-

Elucidating the specific roles of S-glutathionylation in different disease contexts.

-

Identifying novel enzymes and regulatory mechanisms that control the S-glutathionylation cycle.

-

Developing therapeutic strategies that target S-glutathionylation for the treatment of various diseases.

-

Improving analytical methods for the sensitive and site-specific quantification of S-glutathionylation in vivo.

A deeper understanding of the intricate mechanisms governing protein S-glutathionylation will undoubtedly open new avenues for the development of novel diagnostic and therapeutic approaches for a wide range of human diseases.

References

- 1. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione S-transferase pi modulates NF-κB activation and pro-inflammatory responses in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the glutaredoxin-1 gene by Nuclear Factor kappa B enhances signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. collected.jcu.edu [collected.jcu.edu]

- 10. Proteomic Identification and Quantification of S-glutathionylation in Mouse Macrophages Using Resin-Assisted Enrichment and Isobaric Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Navigating the Landscape of Protein S-Sulfhydration: An In-Depth Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Protein S-Sulfhydration as a Key Redox Modification

Protein S-sulfhydration (PSSG), also known as persulfidation, is a post-translational modification of cysteine residues characterized by the addition of a second sulfur atom to the thiol group, forming a persulfide (-SSH). Initially considered a chemical curiosity, this compound is now recognized as a critical mediator of hydrogen sulfide (H₂S) signaling and a pivotal player in cellular redox homeostasis. This modification can significantly alter the structure and function of proteins, thereby influencing a wide array of physiological and pathophysiological processes. The inherent instability and reactivity of the persulfide moiety have posed significant challenges to its detection and quantification, leading to the development of specialized methodologies to study its roles both in controlled laboratory settings (in vitro) and within living organisms (in vivo). This guide provides a comprehensive overview of the core concepts, experimental protocols, and key findings in the comparative analysis of this compound in in vitro and in vivo systems.

Data Presentation: A Comparative Look at this compound Levels

A central challenge in the field is to correlate the findings from simplified in vitro systems with the complex biological context of in vivo models. The following tables summarize quantitative data from studies that have investigated this compound levels in both settings, providing a framework for understanding the translatability of experimental results.

| Target Protein | Experimental System | Condition | This compound Level/Change | Reference |

| Keap1 | In Vitro (Recombinant Protein) | H₂S Donor (NaHS) | Increased this compound | [1] |

| In Vivo (Mouse Lung Tissue) | LPS-induced Acute Lung Injury | Increased this compound | [2] | |

| GAPDH | In Vitro (Purified Enzyme) | H₂S Donor (NaHS) | Inhibition of Activity | |

| In Vivo (HEK293 cells) | H₂S Donor (GYY4137) | Increased this compound | [3] | |

| General Proteome | In Vitro (Cell Lysate) | H₂S Donor (Na₂S) | Global this compound Increase | [3] |

| In Vivo (Rat Tissues) | H₂S Donor Administration | Tissue-specific this compound changes |

Note: The table presents a summary of findings. Direct quantitative comparison is often challenging due to variations in experimental conditions and detection methods.

Signaling Pathways Modulated by this compound

Protein S-sulfhydration is a key mechanism by which H₂S and other reactive sulfur species regulate cellular signaling. One of the most well-characterized pathways involves the Keap1-Nrf2 antioxidant response system.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3 ubiquitin ligase complex. Upon oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. This compound of Keap1 has emerged as a crucial modification in this process.

References

- 1. mdpi.com [mdpi.com]

- 2. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]

Pssg safety and toxicity profile

A comprehensive search of publicly available scientific and medical literature did not yield a definitive identification for a compound or drug referred to as "Pssg." This abbreviation does not correspond to a standard or widely recognized name in the context of drug development, toxicology, or pharmacology.

The lack of a specific, identifiable substance prevents the retrieval and compilation of the requested in-depth technical guide on its safety and toxicity profile. Data on pharmacokinetics, pharmacodynamics, toxicological endpoints (such as LD50 and NOAEL), as well as associated experimental protocols and signaling pathways, are contingent on the precise chemical and biological nature of the compound .

It is possible that "this compound" represents an internal project code, a novel or proprietary compound not yet disclosed in public literature, or a typographical error.

To enable the generation of the requested technical whitepaper, please provide the full chemical name, CAS number, or any other official identifier for the substance of interest. Once the compound is unambiguously identified, a thorough literature search can be conducted to assemble the necessary data and create the detailed report and visualizations as per the original request.

P-selectin Glycoprotein Ligand-1 (PSGL-1): A Core Technical Review for Researchers

An In-depth Guide to the Structure, Function, and Analysis of a Key Adhesion Molecule in Immunity and Disease

P-selectin glycoprotein ligand-1 (PSGL-1), also known as SELPLG or CD162, is a critical cell adhesion molecule primarily expressed on the surface of hematopoietic cells.[1] As a major ligand for P-, E-, and L-selectins, PSGL-1 plays a pivotal role in the initial tethering and rolling of leukocytes on activated endothelium, a crucial step in their recruitment to sites of inflammation and immune surveillance.[1][2] Beyond its established role in cell trafficking, emerging evidence has highlighted PSGL-1 as a significant signaling molecule capable of modulating immune responses, making it a subject of intense research in fields ranging from immunology and thrombosis to cancer biology. This technical guide provides a comprehensive overview of the core literature on PSGL-1, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows for researchers, scientists, and drug development professionals.

Quantitative Analysis of PSGL-1 Interactions and Expression

The biophysical and quantitative aspects of PSGL-1 are fundamental to understanding its function. The interaction between PSGL-1 and its primary ligand, P-selectin, has been characterized by relatively fast association and dissociation rates, which are essential for the dynamic process of leukocyte rolling.

| Parameter | Value | Method | Cell Type/System | Reference |

| Binding Affinity (Kd) | 320 ± 20 nM | Surface Plasmon Resonance | Human Neutrophil PSGL-1 | |

| 60 nM | ELISA | Recombinant Proteins | ||

| Dissociation Rate (koff) | 1.4 ± 0.1 s⁻¹ | Surface Plasmon Resonance | Human Neutrophil PSGL-1 | |

| Association Rate (kon) | 4.4 x 10⁶ M⁻¹s⁻¹ (calculated) | Surface Plasmon Resonance | Human Neutrophil PSGL-1 |

PSGL-1 is abundantly expressed on the surface of various leukocyte subsets, although the precise number of molecules per cell can vary. While exact figures are not consistently reported across the literature, flow cytometry data consistently demonstrate high levels of PSGL-1 on neutrophils, monocytes, and eosinophils.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of PSGL-1. Below are detailed methodologies for key experiments commonly used to investigate its function and signaling.

Protocol 1: Quantitative Flow Cytometry for PSGL-1 Expression

This protocol outlines the steps for the quantitative analysis of PSGL-1 surface expression on human leukocytes.

Materials:

-

Whole blood collected in EDTA tubes

-

Red Blood Cell Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)

-

Anti-human CD162 (PSGL-1) antibody (Clone KPL-1), FITC conjugated

-

Isotype control antibody (Mouse IgG1, FITC conjugated)

-

Flow cytometer

Procedure:

-

Leukocyte Isolation:

-

Lyse red blood cells from 100 µL of whole blood using a hypotonic lysis buffer according to the manufacturer's instructions.

-

Centrifuge the remaining leukocytes at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with cold PBS.

-

-

Antibody Staining:

-

Resuspend the leukocyte pellet in 100 µL of cold FACS buffer.

-

Add the anti-human CD162-FITC antibody at the manufacturer's recommended concentration. For the negative control, add the isotype control antibody at the same concentration to a separate tube.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and repeat the wash step.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 500 µL of cold FACS buffer.

-

Acquire data on a flow cytometer, collecting at least 10,000 events for each sample.

-

Use forward and side scatter to gate on the leukocyte populations of interest (neutrophils, monocytes, lymphocytes).

-

-

Data Analysis:

-

Analyze the fluorescence intensity of the FITC signal for the gated populations.

-

Compare the mean fluorescence intensity (MFI) of the anti-PSGL-1 stained cells to the isotype control to determine the level of expression.

-

Protocol 2: In Vitro Leukocyte Adhesion Assay under Flow Conditions

This protocol describes a method to study the role of PSGL-1 in mediating leukocyte adhesion to P-selectin under physiological shear stress.

Materials:

-

Parallel plate flow chamber

-

Syringe pump

-

Recombinant human P-selectin

-

Phosphate Buffered Saline (PBS) with Ca²⁺ and Mg²⁺

-

Isolated human neutrophils (or other leukocytes)

-

Blocking antibody against PSGL-1 (e.g., KPL-1)

-

Inverted microscope with a camera

Procedure:

-

Coating the Flow Chamber:

-

Coat the bottom surface of the flow chamber with 10 µg/mL of recombinant human P-selectin in PBS overnight at 4°C.

-

The following day, wash the chamber with PBS to remove any unbound P-selectin.

-

Block non-specific binding sites by perfusing the chamber with 1% BSA in PBS for 1 hour at room temperature.

-

-

Leukocyte Preparation:

-

Isolate neutrophils from human blood using a standard density gradient centrifugation method.

-

Resuspend the neutrophils at a concentration of 1 x 10⁶ cells/mL in PBS with Ca²⁺ and Mg²⁺.

-

For blocking experiments, pre-incubate a separate aliquot of neutrophils with a saturating concentration of the anti-PSGL-1 antibody for 30 minutes at room temperature.

-

-

Adhesion Assay:

-

Assemble the flow chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the neutrophil suspension at a defined shear stress (e.g., 1-2 dynes/cm²) using a syringe pump.

-

Record videos of leukocyte rolling and adhesion at multiple locations within the chamber.

-

-

Data Analysis:

-

Analyze the recorded videos to quantify the number of rolling and firmly adhered cells per unit area.

-

Compare the adhesion of untreated neutrophils to those treated with the PSGL-1 blocking antibody to determine the contribution of PSGL-1 to the adhesive interactions.

-

Protocol 3: Immunoprecipitation of PSGL-1 and Associated Signaling Proteins

This protocol details the immunoprecipitation of PSGL-1 to identify and study its interaction with downstream signaling molecules.

Materials:

-

Leukocyte cell line (e.g., HL-60) or primary leukocytes

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-PSGL-1 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Antibodies for Western blotting (e.g., anti-Syk, anti-PLCγ2)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis:

-

Stimulate leukocytes as required for the specific experiment (e.g., with a chemoattractant or by cross-linking PSGL-1).

-

Wash the cells with cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the anti-PSGL-1 immunoprecipitating antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three times with cold lysis buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against PSGL-1 and the signaling proteins of interest (e.g., Syk, PLCγ2).

-

Incubate with a secondary HRP-conjugated antibody and detect the signal using a chemiluminescence substrate.

-

Visualizing PSGL-1 Pathways and Workflows

Diagrammatic representations are invaluable for conceptualizing the complex biological processes involving PSGL-1. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics of Prodigiosin

Disclaimer: The initial topic "Pssg" did not yield relevant results in scientific literature. Based on the context of the query, this document focuses on "Prodigiosin," a well-researched bacterial pigment with significant pharmacological interest. Comprehensive searches for quantitative in vivo pharmacokinetic data for Prodigiosin (such as Cmax, Tmax, AUC, bioavailability, clearance, and volume of distribution) did not yield specific values. The available literature consistently highlights its poor water solubility and low bioavailability, which are significant challenges in its development as a systemic therapeutic agent. This guide therefore summarizes the available qualitative information and relevant experimental protocols.

Introduction to Prodigiosin

Prodigiosin is a secondary metabolite, a red pigment produced by various bacteria, most notably Serratia marcescens. It belongs to the prodiginines family, characterized by a common tripyrrole skeleton.[1][2] Prodigiosin has garnered significant attention in the scientific community due to its wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and particularly, its potent anticancer properties.[3] It is known to induce apoptosis in a variety of cancer cell lines with minimal toxicity to normal cells.[1][3]

Physicochemical Properties

Understanding the physicochemical properties of Prodigiosin is crucial for interpreting its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C20H25N3O | [3] |

| Molecular Weight | 323.44 g/mol | [3] |

| LogP | 4.7 | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, chloroform, and DMSO. | [4] |

| Appearance | Red pigment | [1] |

| UV-Vis Absorption Maxima (λmax) | 535 nm in acidic ethanol | [3] |

Pharmacokinetics: ADME Profile

As previously stated, specific quantitative ADME (Absorption, Distribution, Metabolism, Excretion) data for Prodigiosin is scarce in publicly available literature. The following is a qualitative summary based on its physicochemical properties and available research.

Absorption

Prodigiosin's high lipophilicity and poor water solubility suggest that its oral absorption is likely limited. Its low bioavailability is a frequently mentioned challenge in its therapeutic development.[5]

Distribution

Given its hydrophobic nature (high LogP), if absorbed, Prodigiosin is expected to distribute into tissues rather than remaining in systemic circulation. There is no specific data available on its volume of distribution or plasma protein binding.

Metabolism

The metabolic pathways of Prodigiosin in vivo have not been extensively characterized. As a secondary metabolite, it is likely to undergo metabolism by hepatic enzymes, but specific pathways and resulting metabolites are not well-documented in the available literature.

Excretion

The routes of excretion for Prodigiosin and its potential metabolites have not been determined.

Mechanism of Action: Apoptosis Induction

Prodigiosin's primary anticancer effect is attributed to its ability to induce apoptosis in cancer cells through multiple pathways.

Mitochondrial-Mediated Apoptosis

Prodigiosin can act on mitochondria, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[4] This triggers a cascade of caspase activation (caspase-dependent pathway) or can lead to cell death through a caspase-independent pathway.[4][6]

Endoplasmic Reticulum (ER) Stress

Prodigiosin has been shown to induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the activation of specific signaling pathways, including the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK pathways.[1]

Other Mechanisms

Other proposed mechanisms for Prodigiosin's pro-apoptotic activity include the regulation of mitogen-activated protein kinase (MAPK) pathways, cell cycle inhibition, and DNA cleavage.[6]

Experimental Protocols

Extraction and Purification of Prodigiosin from Serratia marcescens

This protocol describes a general method for obtaining purified Prodigiosin for experimental use.

Workflow Diagram:

Caption: Workflow for Prodigiosin Extraction and Purification.

Methodology:

-

Fermentation: Inoculate Serratia marcescens in a suitable liquid medium (e.g., nutrient broth or peptone glycerol broth) and incubate at 28-30°C for 24-48 hours, or until sufficient red pigment is produced.[2]

-

Harvesting: Centrifuge the bacterial culture to pellet the cells.

-

Extraction: Extract the pigment from the cell pellet using an appropriate organic solvent, such as acidified ethanol or methanol.

-

Purification:

-

The crude extract can be partially purified using silica gel column chromatography.

-

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[7]

-

-

Analysis and Quantification: The purity and identity of Prodigiosin can be confirmed using analytical HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantification is typically done spectrophotometrically by measuring the absorbance at its λmax of approximately 535 nm in an acidic solution.

High-Performance Liquid Chromatography (HPLC) Analysis of Prodigiosin

This protocol outlines a typical HPLC method for the analysis of Prodigiosin purity.

Methodology:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic mobile phase is a mixture of methanol and 0.1% glacial acetic acid (e.g., 65:35 v/v).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: 535 nm for Prodigiosin.[7]

-

Sample Preparation: Dissolve the purified Prodigiosin or extract in the mobile phase or a compatible solvent.

-

Injection Volume: Typically 10-20 µL.[7]

In Vitro Apoptosis Assay

The pro-apoptotic effects of Prodigiosin on cancer cell lines can be assessed using the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.

Logical Flow of Apoptosis Detection:

Caption: Logic of Apoptosis Detection by Annexin V/PI Staining.

Methodology:

-

Cell Culture: Plate cancer cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Prodigiosin for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC (or another fluorophore) and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways

Mitochondrial Apoptosis Pathway

Caption: Prodigiosin-Induced Mitochondrial Apoptosis Pathway.

ER Stress-Mediated Apoptosis Pathway

Caption: Prodigiosin-Induced ER Stress Apoptosis Pathway.

Future Directions

The potent bioactivity of Prodigiosin, particularly its anticancer effects, warrants further investigation. A critical area for future research is the development of novel formulations, such as nanoformulations, to overcome its poor solubility and enhance its bioavailability. Furthermore, comprehensive in vivo pharmacokinetic studies in animal models are essential to determine its ADME profile and to establish a foundation for potential clinical translation.

References

- 1. frontiersin.org [frontiersin.org]

- 2. youtube.com [youtube.com]

- 3. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodigiosin: a promising biomolecule with many potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies related to the biosynthesis of prodigiosin in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Protein S-Glutathionylation (Pssg) Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-glutathionylation (Pssg) is a reversible post-translational modification involving the covalent attachment of the antioxidant tripeptide glutathione to the thiol group of cysteine residues on a target protein. This process is a key mechanism in cellular redox signaling, protecting proteins from irreversible oxidation and modulating their function in response to oxidative or nitrosative stress. Dysregulation of protein S-glutathionylation has been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making the proteins that undergo this modification attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the current methodologies for the identification and validation of S-glutathionylated protein targets. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate this compound in their own research and discover novel therapeutic targets.

Target Identification Strategies

The identification of specific proteins that are S-glutathionylated is the first critical step in understanding the functional consequences of this modification and its role in disease. A variety of techniques, ranging from traditional biochemical assays to advanced proteomic approaches, are employed for this purpose.

Immunochemical Methods

Immunoprecipitation-based methods are powerful for isolating and identifying S-glutathionylated proteins from complex biological samples.

Experimental Protocol: Immunoprecipitation of S-Glutathionylated Proteins

-

Cell Lysis: Lyse cells in a buffer containing protease inhibitors and a thiol-alkylating agent, such as N-ethylmaleimide (NEM), to block free cysteine residues and prevent artificial S-glutathionylation.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for glutathione (anti-GSH) or an antibody specific to the protein of interest.

-

Immune Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest (if an anti-GSH antibody was used for IP) or an anti-GSH antibody (if a protein-specific antibody was used for IP).

Biotin-Switch Technique

The biotin-switch technique is a widely used method for the specific detection and identification of S-nitrosylated proteins, which has been adapted for the study of S-glutathionylation. This method involves the selective reduction of the S-glutathionyl bond followed by the labeling of the newly formed free thiol with a biotin tag.

Experimental Protocol: Modified Biotin-Switch Assay for this compound

-

Blocking Free Thiols: Block all free thiol groups in the protein sample with a thiol-reactive compound, such as methyl methanethiosulfonate (MMTS) or N-ethylmaleimide (NEM).

-

Removal of Excess Blocking Reagent: Remove the excess blocking reagent by protein precipitation (e.g., with acetone) or size-exclusion chromatography.

-

Selective Reduction of S-Glutathionyl Bonds: Specifically reduce the S-glutathionyl bonds using a reducing agent like glutaredoxin (Grx) in the presence of GSH and NADPH.

-

Biotinylation of Newly Formed Thiols: Label the newly exposed thiol groups with a biotinylating reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).

-

Detection and Identification: The biotin-labeled proteins can then be detected by Western blotting with streptavidin-HRP or enriched using streptavidin-agarose beads for subsequent identification by mass spectrometry.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) has become an indispensable tool for the large-scale identification and quantification of this compound sites.

Experimental Protocol: LC-MS/MS for this compound Site Identification

-

Sample Preparation: Extract proteins from cells or tissues, taking precautions to preserve the S-glutathionylation modification. This often involves the immediate addition of a thiol-blocking agent like NEM to the lysis buffer.

-

Protein Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.

-

Enrichment of S-Glutathionylated Peptides (Optional but Recommended): Enrich for S-glutathionylated peptides using affinity chromatography with an anti-GSH antibody or by employing a biotin-switch-like method coupled with streptavidin affinity purification.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the amino acid sequence and the precise location of the S-glutathionylation modification.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the S-glutathionylated proteins and map the modification sites.

Target Validation Strategies

Once a protein has been identified as being S-glutathionylated, the next crucial step is to validate its functional significance and its potential as a therapeutic target.

Site-Directed Mutagenesis

To confirm the functional importance of a specific S-glutathionylation site, the cysteine residue can be mutated to an amino acid that cannot be glutathionylated, such as alanine or serine. The functional consequences of this mutation can then be assessed in cellular or in vitro assays.

In Vitro and In-Cellulo Functional Assays

The effect of S-glutathionylation on protein function can be directly tested in various assays. For enzymes, this could involve measuring changes in catalytic activity. For other proteins, assays could focus on protein-protein interactions, DNA binding, or subcellular localization.

Experimental Protocol: Glutaredoxin Activity Assay

This assay is useful for studying the enzymes that reverse S-glutathionylation.

-

Prepare Assay Buffer: Prepare a buffer containing potassium phosphate, EDTA, and NADPH.

-

Prepare Substrate: Use a commercially available fluorescently labeled S-glutathionylated substrate or prepare one in the lab.

-

Prepare Enzyme and Samples: Prepare dilutions of purified glutaredoxin (as a positive control) and the cell or tissue lysates to be tested.

-

Initiate Reaction: Add the enzyme/sample to the assay buffer containing the substrate, GSH, and glutathione reductase.

-

Measure Fluorescence: Monitor the increase in fluorescence over time, which is proportional to the glutaredoxin activity.

Cellular Models

Cellular models, such as cell lines with genetic knockout or knockdown of the target protein or the enzymes involved in S-glutathionylation (e.g., glutaredoxin), are invaluable for studying the physiological role of this compound of a specific target.

Signaling Pathways and Logical Relationships

S-glutathionylation is involved in the regulation of several key signaling pathways. Understanding these connections is crucial for elucidating the role of this compound in disease pathogenesis.

Caption: The S-glutathionylation cycle.

Methodological & Application

Application Notes and Protocols for the Study of pSS and PSSG in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of two distinct, yet important, topics in laboratory research that can be abbreviated as "PSS": primary Sjögren's Syndrome (pSS) and protein S-glutathionylation (PSSG). These notes are designed to guide researchers through key experimental methodologies and provide a deeper understanding of the underlying biological pathways.

Part 1: Investigation of Primary Sjögren's Syndrome (pSS)

Primary Sjögren's Syndrome is a chronic autoimmune disorder characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca).[1][2] Research into pSS often focuses on understanding the molecular mechanisms driving the autoimmune response and identifying potential therapeutic targets. One such critical pathway implicated in pSS pathogenesis is the PI3K/Akt/mTOR signaling cascade.

I. Featured Application: Analysis of Akt/mTOR Pathway Activation in pSS

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is observed in various cancers and autoimmune diseases, including pSS.[5] Monitoring the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, can provide insights into disease activity and the efficacy of potential therapeutics.

Experimental Workflow for Assessing Akt/mTOR Activation in pSS Patient Samples

II. Protocols

A. Salivary Flow Rate Measurement

This protocol is a non-invasive method to assess the function of salivary glands, which is often compromised in pSS.

Principle: The rate of unstimulated whole saliva (UWS) production is measured over a defined period. A reduced flow rate is indicative of salivary gland hypofunction.

Procedure:

-

The patient should not eat, drink, smoke, or perform oral hygiene for at least 1 hour before the test.

-

The patient is instructed to swallow to clear their mouth of any existing saliva.

-

For the next 15 minutes, the patient allows saliva to accumulate in their mouth and then spits it into a pre-weighed sterile collection tube.[1]

-

The final volume of saliva is determined by weighing the collection tube and assuming a density of 1 g/mL for saliva.

-

The salivary flow rate is calculated in mL/min.

B. Western Blot for Phosphorylated Akt (p-Akt) and mTOR (p-mTOR)

This protocol describes the detection of activated Akt and mTOR in salivary gland tissue lysates from pSS patients.

Materials:

-

Salivary gland tissue biopsy

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-p-mTOR (Ser2448), rabbit anti-Akt, rabbit anti-mTOR)

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL detection reagent

Procedure:

-

Homogenize the salivary gland tissue in ice-cold RIPA buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][7][8]

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.[6][7][8]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature.[6]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

-

For quantitative analysis, perform densitometry and normalize the p-protein signal to the total protein signal.

C. Anti-SSA/Ro60 Antibody Detection by ELISA

This protocol outlines the detection of a key autoantibody found in pSS patients.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect the presence of anti-SSA/Ro60 antibodies in patient serum.

Procedure:

-

Coat a 96-well plate with recombinant SSA/Ro60 antigen and incubate overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate.

-

Add diluted patient serum (typically 1:100 in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add an HRP-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add a TMB substrate solution and incubate in the dark until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

III. Data Presentation

Table 1: Typical Salivary Flow Rates in Healthy Controls vs. pSS Patients

| Group | Unstimulated Salivary Flow Rate (mL/min) |

| Healthy Controls | 0.3 - 0.4[9] |

| pSS Patients | ≤ 0.1[9][10] |

Table 2: Western Blot Antibody and Condition Recommendations

| Target Protein | Recommended Antibody Dilution | Expected Molecular Weight |

| p-Akt (Ser473) | 1:1000 | ~60 kDa |

| Total Akt | 1:1000 | ~60 kDa |

| p-mTOR (Ser2448) | 1:1000[8] | ~289 kDa |

| Total mTOR | 1:500 - 1:1000[11] | ~289 kDa |

IV. Signaling Pathway Diagram

PI3K/Akt/mTOR Signaling Pathway

Part 2: Investigation of Protein S-Glutathionylation (this compound)

Protein S-glutathionylation is a reversible post-translational modification where glutathione (GSH) forms a mixed disulfide bond with a cysteine residue on a target protein.[12] This modification plays a crucial role in redox signaling and protects proteins from irreversible oxidation under conditions of oxidative stress. The study of this compound is vital for understanding cellular responses to oxidative stress in various physiological and pathological contexts.

I. Featured Application: Detection and Quantification of S-Glutathionylated Proteins

Detecting and quantifying changes in protein S-glutathionylation is key to understanding the cellular response to oxidative stress. This can be achieved through various methods, including Western blotting with anti-GSH antibodies and enzymatic assays to measure the activity of related enzymes like glutaredoxin.

Experimental Workflow for the Detection of S-Glutathionylated Proteins

II. Protocols

A. Detection of S-Glutathionylated Proteins by Western Blot

This protocol allows for the visualization of the overall increase in S-glutathionylated proteins in response to oxidative stress.

Materials:

-

Cell culture and reagents for inducing oxidative stress (e.g., hydrogen peroxide (H₂O₂), diamide)

-

Lysis buffer containing N-ethylmaleimide (NEM)

-

Non-reducing Laemmli sample buffer

-

Primary antibody: mouse anti-GSH monoclonal antibody

-

HRP-conjugated anti-mouse secondary antibody

Procedure:

-

Treat cells with an oxidizing agent (e.g., 100 µM H₂O₂ for 15 minutes) to induce S-glutathionylation.[12]

-

Lyse the cells in a buffer containing a thiol-blocking agent like NEM to prevent artificial S-glutathionylation post-lysis.

-

Determine protein concentration using a BCA assay.

-

Add non-reducing Laemmli sample buffer to 20-30 µg of protein. Do not add reducing agents like β-mercaptoethanol or DTT.

-

Separate proteins by non-reducing SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with anti-GSH primary antibody (typically 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and detect using an ECL reagent.

B. Glutaredoxin (Grx) Activity Assay

This protocol measures the activity of glutaredoxin, an enzyme that deglutathionylates proteins.

Principle: This fluorometric assay measures the reduction of a quenched eosin-glutathione disulfide substrate by Grx, which results in an increase in fluorescence. The reaction is coupled with glutathione reductase and NADPH.[13][14]

Procedure:

-

Prepare cell or tissue lysates in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA) and determine the protein concentration.[15]

-

Prepare a master mix containing assay buffer, glutathione, NADPH, and glutathione reductase.[16]

-

Add the master mix to the wells of a 96-well plate.

-

Add the cell lysate or a Grx standard to the wells.

-

Initiate the reaction by adding the fluorescent glutaredoxin substrate.

-

Measure the increase in fluorescence over time at an excitation of ~520 nm and an emission of ~545-560 nm.[13][14]

-

Calculate the Grx activity from the rate of fluorescence increase.

III. Data Presentation

Table 3: Example Quantitative Data from S-Glutathionylation Experiments

| Treatment | Fold Change in S-Glutathionylation (vs. Control) |

| 100 µM H₂O₂ | 2.5 ± 0.4 |

| 500 µM H₂O₂ | 6.8 ± 0.9 |

| 1 mM Diamide | 15.5 ± 2.1[12] |

Table 4: Glutaredoxin Activity Assay Parameters

| Parameter | Value |

| Excitation Wavelength | 520 nm[13][14] |

| Emission Wavelength | 545 - 560 nm[13][14] |

| Typical Sample Protein Concentration | 10-50 µ g/well |

| Grx1 Concentration in Healthy Human Plasma | 680 ± 208 pM[14] |

IV. Signaling Pathway Diagram

Redox Signaling and Protein S-Glutathionylation

References

- 1. Sjögren's disease - Wikipedia [en.wikipedia.org]

- 2. Sjogren's syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. mTOR Antibody (#2972) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mTOR antibody (20657-1-AP) | Proteintech [ptglab.com]

- 12. pnas.org [pnas.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Determination of glutaredoxin enzyme activity and protein S-glutathionylation using fluorescent eosin-glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Studying PGC-1α

Audience: Researchers, scientists, and drug development professionals.

Introduction to PGC-1α

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that serves as a master regulator of cellular energy metabolism.[1][2] Encoded by the PPARGC1A gene, PGC-1α is highly expressed in tissues with high energy demands such as the heart, skeletal muscle, and brown adipose tissue.[3] It plays a pivotal role in mitochondrial biogenesis, adaptive thermogenesis, and the regulation of glucose and fatty acid metabolism.[1][3] PGC-1α integrates signals from various upstream pathways to modulate the expression of a broad array of target genes, making it a key therapeutic target for metabolic and neurodegenerative diseases.

PGC-1α Signaling Pathway

PGC-1α is activated by various stimuli, including exercise, cold exposure, and fasting.[2] Key upstream regulators include AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[4] Once activated, PGC-1α co-activates several transcription factors, including Nuclear Respiratory Factors 1 and 2 (NRF-1, NRF-2) and Estrogen-Related Receptor Alpha (ERRα), to drive the expression of genes involved in mitochondrial biogenesis and function, such as Mitochondrial Transcription Factor A (TFAM).[4][5]

Key Experimental Protocols

To investigate the function and regulation of PGC-1α, a variety of molecular biology techniques can be employed. Below are detailed protocols for essential experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of PGC-1α, providing insights into the genes it directly regulates.

Experimental Workflow:

Protocol:

-

Cell Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

-

Chromatin Preparation:

-

Harvest and lyse cells to isolate nuclei.

-

Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to fragments of 200-600 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to PGC-1α.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

-

DNA Purification:

-

Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to a reference genome.

-

Use a peak-calling algorithm to identify regions of PGC-1α binding.

-

Quantitative Data Summary:

| Parameter | Typical Result |

| Number of PGC-1α Peaks | 5,000 - 15,000 |

| Enriched Motifs | ERRα, NRF-1, CEBPβ[6] |

| Top Gene Ontology Terms | Mitochondrial organization, fatty acid oxidation, cellular respiration |

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with PGC-1α in vivo, revealing its protein-protein interaction network.

Experimental Workflow:

Protocol:

-

Cell Lysis:

-

Harvest cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.[7]

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Pre-clearing:

-

Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

-